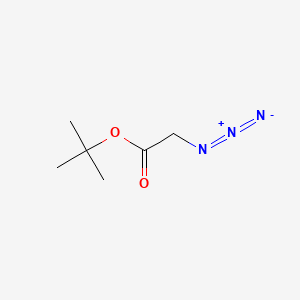

Tert-butyl 2-azidoacetate

Description

tert-Butyl 2-azidoacetate is an organic azide widely employed in click chemistry and heterocyclic synthesis. Its structure comprises a tert-butyl ester group attached to an azidoacetate backbone (C₆H₁₁N₃O₂), offering unique steric and electronic properties. The compound is synthesized via nucleophilic substitution of tert-butyl bromoacetate with sodium azide in dimethyl sulfoxide (DMSO), yielding 56–99% depending on reaction optimization . Key spectral features include a tert-butyl proton singlet at δ 1.50 and a methylene proton singlet at δ 3.79 in ^1H NMR . Applications span cycloadditions, triazole synthesis, and protective group strategies in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-azidoacetate can be synthesized through the reaction of tert-butyl chloroacetate with sodium azide in an organic solvent such as acetone-water mixture . The reaction is typically carried out under reflux conditions for about 18 hours. The mixture is then separated, and the organic layer is dried and distilled under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of tert-butyl chloroacetate is preferred over the bromo derivative due to its cost-effectiveness and ease of separation .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-azidoacetate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with ethyl diazoacetate to produce tert-butyl azide and tert-butanol.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.

Common Reagents and Conditions:

Ethyl Diazoacetate: Used in substitution reactions to form azides.

Aldehydes and Bases: Used in the Hemetsberger-Knittel reaction to synthesize indole derivatives.

Major Products:

Tert-butyl Azide: Formed from substitution reactions.

Indole Derivatives: Formed from cycloaddition reactions.

Scientific Research Applications

Synthetic Utility

1.1 Synthesis of Azides

Tert-butyl 2-azidoacetate serves as a precursor for synthesizing various azides, which are crucial intermediates in organic synthesis. Its ability to react with ethyl diazoacetate facilitates the production of tert-butyl azide, demonstrating its role in azide formation .

1.2 Hemetsberger–Knittel Reaction

A notable application of this compound is in the Hemetsberger–Knittel reaction, where it significantly enhances the aldol reaction yields of less reactive aldehydes. Research indicates that using this compound improves the synthesis of ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate, showcasing its effectiveness in generating complex indole structures .

Table 1: Yields from Aldol Reactions Using this compound

| Reaction Conditions | Yield (%) |

|---|---|

| Aldol reaction with benzaldehyde | 69 |

| Aldol reaction with tert-butyl azidoacetate | Improved yield (specific values not provided) |

2.1 Antiviral Properties

This compound has been investigated for its potential as an antiviral agent. Studies have shown that compounds derived from it exhibit inhibitory activity against Dengue virus and West Nile virus proteases, indicating its relevance in developing antiviral therapies .

2.2 Structure-Based Drug Design

The compound's structural properties allow it to be utilized in structure-based drug design. By modifying the azide group, researchers can create derivatives that may enhance cellular permeability and selectivity against specific cancer cell lines, particularly in MLL leukemia cells .

Case Studies

3.1 Improved Synthesis Protocols

A case study highlighted by Kondo et al. demonstrated an improved method using this compound for synthesizing ethyl 2-azidocinnamate. The study reported that employing tert-butyl azidoacetate instead of less stable alternatives led to higher yields and better reaction conditions .

3.2 Application in Heterocycle Synthesis

In another study, this compound was successfully employed to synthesize novel heterocycles through amide activation and umpolung strategies. This research underscores the compound's versatility in creating complex molecular architectures essential for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 2-azidoacetate involves its reactivity with nucleophiles. It can react with amino groups on proteins and phosphonates on DNA, which are crucial for bacterial growth and replication . This reactivity underlies its antibacterial properties.

Comparison with Similar Compounds

Reactivity

- Ethyl 2-azidoacetate exhibits faster reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to reduced steric bulk, enabling efficient triazole formation in one-pot cascades .

- tert-Butyl 2-azidoacetate is less reactive in CuAAC but compatible with ruthenium catalysts (e.g., Cp*Ru), enabling regioselective cycloadditions under mild conditions .

Comparison with Methyl 2-Azidoacetate

Comparison with Other Azidoacetate Derivatives

3-Azido-1-phenylpropan-1-one

- Synthesized from 3-chloropropiophenone and sodium azide (68% yield), this ketone-containing azide is used in umpolung cyclization but lacks ester functionality, limiting its utility in protective group chemistry .

Aromatic Azidoacetamides

- Compounds like 2-azido-N-(2-phenoxyphenyl)acetamide exhibit enhanced lipophilicity for protease inhibition but require additional synthetic steps compared to this compound .

Data Table: Key Properties of Azidoacetate Esters

Biological Activity

Tert-butyl 2-azidoacetate is a compound of significant interest in organic chemistry and pharmaceutical research due to its unique biological activity and utility in synthesizing various bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, applications in synthetic chemistry, and relevant case studies.

Target of Action:

this compound serves primarily as a reagent in organic synthesis, particularly for generating azide compounds. Its role is crucial in the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry.

Mode of Action:

The compound is involved in the Hemetsberger–Knittel reaction, which facilitates the synthesis of ethyl indole-2-carboxylate from less reactive aldehydes. This reaction highlights its ability to enhance yields when synthesizing complex organic molecules .

Biochemical Pathways:

this compound participates in various biochemical pathways by reacting with electrophilic alkenes such as vinyl alcohols and aldehydes. These reactions lead to the formation of azide compounds that can be further transformed into biologically active nitrogen heterocycles.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility characteristics. It is soluble in organic solvents like ether and dichloromethane but exhibits very low solubility in water. This property affects its absorption and distribution within biological systems, potentially limiting its bioavailability when administered.

This compound exhibits notable stability at room temperature but can become unstable under heat or light, leading to the production of hazardous gases. This stability makes it a reliable reagent for laboratory use, although precautions must be taken during storage and handling.

Chemical Reactions Analysis

The compound undergoes various chemical reactions:

- Substitution Reactions: Reacts with ethyl diazoacetate to yield tert-butyl azide and tert-butanol.

- Cycloaddition Reactions: Participates in cycloaddition reactions to form nitrogen-containing heterocycles.

Applications in Scientific Research

This compound has several applications in scientific research:

- Organic Synthesis: It is extensively used as a reagent for synthesizing nitrogen-containing heterocycles and other organic compounds.

- Pharmaceuticals: The compound contributes to the synthesis of bioactive molecules, particularly indole derivatives known for their diverse biological activities.

- Antibacterial Activity: Preliminary studies indicate that this compound exhibits antibacterial properties against certain cell lines. This activity may be attributed to its ability to interact with amino groups on proteins and phosphonates on DNA.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- A study demonstrated improved yields in the synthesis of ethyl 2-azidocinnamate using this compound compared to other azidoacetates. The aldol reaction showed significantly better performance due to the stability of the tert-butyl group .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Aldol reaction with poor aldehydes | 69 | Using ethyl azidoacetate |

| Aldol reaction with tert-butyl azidoacetate | Improved | Enhanced yield due to stability |

Q & A

Q. What are the optimized synthetic protocols for tert-butyl 2-azidoacetate, and how can reaction yields be maximized?

Methodological Answer: The synthesis of tert-butyl 2-azidoacetate typically involves nucleophilic substitution or azide transfer reactions. A representative protocol (99% yield) uses tert-butyl bromoacetate and sodium azide in a polar aprotic solvent (e.g., DMF) under reflux. Key parameters include stoichiometric control of NaN₃, reaction duration (12–24 hours), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis, purification via distillation or flash chromatography ensures high purity. Characterization by ¹H NMR (δ 1.50 ppm for tert-butyl protons, δ 3.79 ppm for the azide-bearing CH₂ group) is critical for validation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: ¹H NMR is indispensable for confirming structural integrity. Key signals include the tert-butyl singlet at δ 1.50 ppm (9H) and the azide-linked CH₂ group at δ 3.79 ppm. IR spectroscopy should confirm the azide stretch (~2100 cm⁻¹). For advanced characterization, ¹³C NMR and high-resolution mass spectrometry (HRMS) resolve ambiguities in molecular weight and functional group connectivity. Cross-referencing with literature data (e.g., δ 3.79 ppm for CH₂N₃) ensures consistency .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer: Although toxicity data are limited, tert-butyl 2-azidoacetate should be treated as a potential irritant and handled under fume hoods with nitrile gloves and lab coats. Avoid contact with strong oxidizers or reducing agents due to the azide group’s explosivity. Storage at –20°C in amber glass vials under inert gas (N₂/Ar) prevents degradation. Institutions should follow OSHA guidelines for azide handling and maintain spill kits with sand or vermiculite .

Advanced Research Questions

Q. How does this compound perform in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and what catalytic systems enhance regioselectivity?

Methodological Answer: tert-Butyl 2-azidoacetate is a versatile substrate for CuAAC, forming 1,4-disubstituted triazoles. Optimizing reaction conditions (e.g., Cu(I) sources like CuBr, ligands such as TBTA) improves regioselectivity and yield. For example, using Cu-CTU (4 mol%) in toluene at 60°C under N₂ achieves >90% yield in 12 hours. Solvent polarity and ligand steric effects critically influence reaction kinetics and product distribution .

Q. What strategies mitigate instability of this compound during prolonged storage or under reactive conditions?

Methodological Answer: Degradation occurs via azide decomposition or ester hydrolysis. Stabilization methods include:

- Storage at –20°C in anhydrous solvents (e.g., THF, DCM) with molecular sieves.

- Avoiding prolonged exposure to light, moisture, or acidic/basic environments.

- Incorporating radical scavengers (e.g., BHT) in stock solutions. Regular NMR monitoring (e.g., disappearance of δ 3.79 ppm signal) detects degradation early .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in multicomponent reactions?

Methodological Answer: Discrepancies often arise from variations in catalyst loading, solvent choice, or substrate ratios. Systematic benchmarking under standardized conditions (e.g., 4 mol% Cu-CTU, toluene, 60°C) is recommended. Kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT) can identify rate-limiting steps. Comparative studies using tert-butyl vs. methyl/ethyl azidoacetates clarify steric/electronic effects .

Q. What role does this compound play in synthesizing heterocyclic scaffolds, and how do reaction conditions influence product diversity?

Methodological Answer: This compound enables one-pot syntheses of triazoles, tetrazoles, and fused heterocycles via CuAAC or Huisgen cycloaddition. For example, reacting with arylacetylenes and aldehydes in a Cu(I)-catalyzed cascade yields polycyclic structures. Solvent choice (e.g., DMF vs. acetonitrile) and temperature modulate reaction pathways—higher temperatures favor triazole formation, while lower temperatures stabilize intermediates .

Q. What analytical methods are most reliable for assessing the purity of this compound, given limited vendor-provided data?

Methodological Answer: Combine orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.